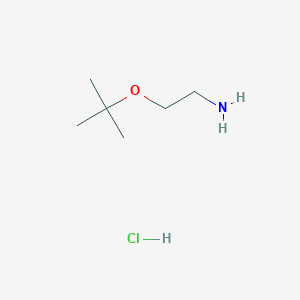
4-(2-Chloroacetamido)butanoic acid
Descripción general
Descripción
4-(2-Chloroacetamido)butanoic acid, also known as CBAB or CAPB, is a lactic acid derivative. It has a CAS Number of 649556-05-8 and a molecular weight of 179.6 . It is primarily characterized by its reactivity, acidity, and basicity.
Synthesis Analysis
CBAB is primarily synthesized through a multi-step process involving the reaction of Lactic acid with acryloyl chloride and consecutive etherification reaction with hydroxybutylamine. In a study, eight esters, ten amides, and one imidazole derivatives of 4-(2-chloroacetamido) benzoic acid were synthesized by Fischer’s esterification, Schotten-Baumann, and substitution reactions .Molecular Structure Analysis
The IUPAC name for this compound is 4-[(chloroacetyl)amino]butanoic acid . The InChI code is 1S/C6H10ClNO3/c7-4-5(9)8-3-1-2-6(10)11/h1-4H2,(H,8,9)(H,10,11) and the InChI key is KSXCQPBPLQHGJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(2-Chloroacetamido)butanoic acid is a powder at room temperature . It is highly hygroscopic, meaning that it absorbs moisture easily. It has a melting point of 75-79°C .Aplicaciones Científicas De Investigación
Synthesis Applications
- Synthesis of Substituted Acetamides : Chloroacetamide reacts with γ-aminobutyric acid potassium salts to synthesize substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. This reaction facilitates the thermal cyclization of these acids to form 2-(2-oxopyrrolidin-1-yl)acetamides (M. A. Kavina, V. Sizov, I. P. Yakovlev, 2017).
Biomedical Research
- Antidiabetic Potential : A study demonstrated the conversion of indolyl butanoic acid into various forms, leading to the synthesis of N-substituted derivatives that exhibited potential as antidiabetic agents. These compounds, including butanoic acid derivatives, showed promising inhibition of the α-glucosidase enzyme (M. Nazir et al., 2018).
Toxicology and Carcinogenicity Studies
- Mutagenicity Analysis : Research on 2-Chloro-4-(methylthio)butanoic acid, a structurally similar compound, has been conducted to understand its mutagenicity and potential as a gastric carcinogen. This study provides insights into the reactive intermediates formed from similar chloroacetamido butanoic acids and their association with mutagenicity (L. Jolivette, A. Kende, M. W. Anders, 1998).
Material Science and Nanotechnology
- Nanofluidic Devices : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related compound, has been utilized in demonstrating the optical gating of nanofluidic devices. This research offers insights into the application of butanoic acid derivatives in light-induced controlled release, sensing, and information processing (Mubarak Ali et al., 2012).
Safety And Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-[(2-chloroacetyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c7-4-5(9)8-3-1-2-6(10)11/h1-4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCQPBPLQHGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700867 | |
| Record name | 4-(2-Chloroacetamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetamido)butanoic acid | |
CAS RN |
649556-05-8 | |
| Record name | 4-(2-Chloroacetamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroacetamido)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)




![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)




